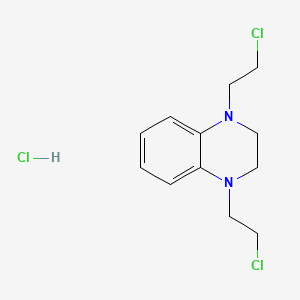
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride is a chemical compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of two chloroethyl groups attached to the quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride typically involves the reaction of quinoxaline with 2-chloroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Quinoxaline+2Chloroethyl Chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further use.
化学反応の分析
Types of Reactions
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the quinoxaline ring.
科学的研究の応用
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride involves the interaction of its chloroethyl groups with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds and the modification of biological targets such as DNA, proteins, and enzymes. The compound’s ability to alkylate DNA makes it a potential candidate for anticancer research, as it can interfere with DNA replication and cell division.
類似化合物との比較
Similar Compounds
1,4-Bis(2-chloroethyl)benzene: Similar in structure but lacks the quinoxaline ring.
1,4-Bis(2-chloroethyl)piperazine: Contains a piperazine ring instead of a quinoxaline ring.
1,4-Bis(2-chloroethyl)phthalazine: Contains a phthalazine ring, differing in the nitrogen arrangement.
Uniqueness
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride is unique due to its specific quinoxaline ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research in various fields, including medicinal chemistry and materials science.
特性
CAS番号 |
10579-73-4 |
|---|---|
分子式 |
C12H17Cl3N2 |
分子量 |
295.6 g/mol |
IUPAC名 |
1,4-bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-5-7-15-9-10-16(8-6-14)12-4-2-1-3-11(12)15;/h1-4H,5-10H2;1H |
InChIキー |
SBKXONVLBKEWAK-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C2N1CCCl)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


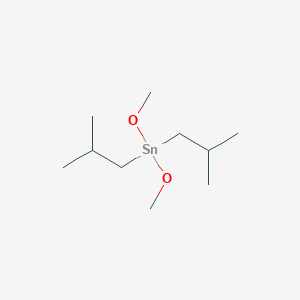
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)

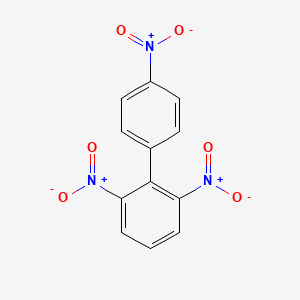


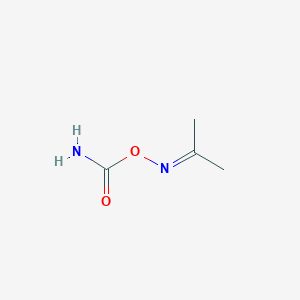
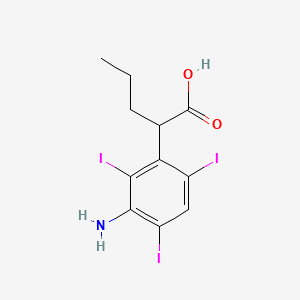
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
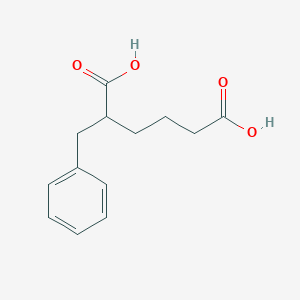


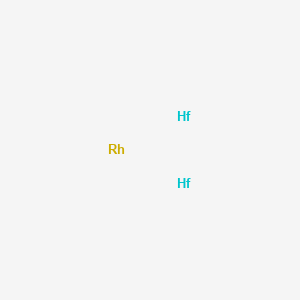
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
